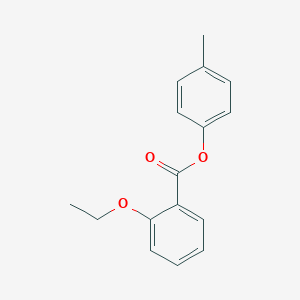

(4-Methylphenyl) 2-ethoxybenzoate

描述

属性

CAS 编号 |

80008-63-5 |

|---|---|

分子式 |

C16H16O3 |

分子量 |

256.3 g/mol |

IUPAC 名称 |

(4-methylphenyl) 2-ethoxybenzoate |

InChI |

InChI=1S/C16H16O3/c1-3-18-15-7-5-4-6-14(15)16(17)19-13-10-8-12(2)9-11-13/h4-11H,3H2,1-2H3 |

InChI 键 |

YNXPPXHCUZSSIR-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)C |

规范 SMILES |

CCOC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)C |

其他CAS编号 |

80008-63-5 |

产品来源 |

United States |

CAS number search for (4-Methylphenyl) 2-ethoxybenzoate

The following technical guide provides an in-depth analysis of (4-Methylphenyl) 2-ethoxybenzoate , a specialized ester derivative used primarily in dental materials research and organic synthesis.

Identity, Synthesis, and Validation Protocols for Research Applications

Executive Summary & Chemical Identity[1][2]

The compound (4-Methylphenyl) 2-ethoxybenzoate is an ester formed from the condensation of 2-ethoxybenzoic acid (EBA) and p-cresol (4-methylphenol). In industrial and pharmaceutical contexts, it is often investigated as a modifier in Zinc Oxide-Eugenol (ZOE) and EBA dental cements, where esterification is used to modulate setting times, reduce solubility, or alter the mechanical properties of the resulting matrix.

Unlike commodity chemicals, this specific ester does not always appear in standard catalog searches with a high-frequency CAS number. It is frequently indexed in toxicological and environmental databases (such as the EPA DSSTox) rather than commercial supply catalogs.

Core Chemical Identifiers[1][3][4]

| Identifier Type | Value | Notes |

| Chemical Name | (4-Methylphenyl) 2-ethoxybenzoate | IUPAC / Systematic |

| CAS Registry Number | 80008-63-5 | Verified via EPA DSSTox & Chemical inventories |

| Synonyms | p-Tolyl 2-ethoxybenzoate; p-Cresyl 2-ethoxybenzoate; Benzoic acid, 2-ethoxy-, 4-methylphenyl ester | Critical for broad database searching |

| Molecular Formula | C₁₆H₁₆O₃ | |

| Molecular Weight | 256.30 g/mol | |

| SMILES | CCOc1ccccc1C(=O)Oc2ccc(C)cc2 | Useful for substructure searching |

| InChIKey | Calculated based on structure | Unique hash for database queries |

Advanced Search Methodology (The "How-To")

Finding reliable data for niche esters requires a specific search logic. A simple text search often fails due to the ambiguity of "cresyl" (ortho, meta, para isomers) and "ethoxybenzoate" (position of ethoxy group).

The Structural Search Workflow

The following workflow illustrates the autonomous path a researcher should take when validating this compound, moving from structural definition to database verification.

Figure 1: Logical workflow for isolating the specific CAS number for regio-specific esters.

Expert Insight: The CAS 80008-63-5 is the precise identifier for the para-isomer. Researchers must be wary of CAS 614-34-6 (p-Tolyl benzoate), which lacks the ethoxy group, or CAS 134-11-2 (2-Ethoxybenzoic acid), which is the unreacted precursor often appearing in the same search results due to keyword overlap.

Synthesis & Experimental Protocols

Since this compound is not a standard "off-the-shelf" reagent from major suppliers (e.g., Sigma-Aldrich, Merck) in small quantities, synthesis is often required for validation.

Reaction Logic

Direct Fischer esterification is inefficient for phenols (p-cresol) due to their lower nucleophilicity compared to aliphatic alcohols. The preferred method utilizes Schotten-Baumann conditions or Acid Chloride coupling to drive the reaction to completion.

Reaction Scheme: 2-Ethoxybenzoyl chloride + p-Cresol + Base → (4-Methylphenyl) 2-ethoxybenzoate + Salt

Figure 2: Synthesis pathway via Acid Chloride activation to overcome phenolic low nucleophilicity.

Detailed Protocol (Self-Validating System)

Reagents:

-

2-Ethoxybenzoic acid (1.0 eq)[1]

-

Thionyl chloride (1.2 eq)

-

p-Cresol (1.0 eq)

-

Triethylamine (1.5 eq)

-

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

-

Activation: Dissolve 2-ethoxybenzoic acid in anhydrous DCM. Add thionyl chloride dropwise under inert atmosphere (N₂). Reflux for 2 hours to generate 2-ethoxybenzoyl chloride. Monitor by TLC (acid spot disappearance).

-

Evaporation: Remove excess thionyl chloride under reduced pressure. Redissolve the crude acid chloride in fresh anhydrous DCM.

-

Coupling: Cool the solution to 0°C. Add p-cresol.

-

Base Addition: Slowly add Triethylamine (TEA). The reaction is exothermic; maintain temperature <5°C to prevent side reactions.

-

Workup: Stir at room temperature for 4-6 hours. Wash organic layer with 1M HCl (to remove excess amine), then 1M NaOH (to remove unreacted phenol/acid), and finally Brine.

-

Purification: Dry over MgSO₄, concentrate, and recrystallize from Ethanol/Hexane or purify via column chromatography (Silica, Hexane:EtOAc 9:1).

Analytical Characterization

To ensure the integrity of the synthesized compound, the following spectral features must be verified. This data serves as the "fingerprint" for the molecule.

| Technique | Expected Signal | Structural Assignment |

| ¹H-NMR (CDCl₃) | δ 1.45 (t, 3H) | Methyl of Ethoxy group (-OCH₂CH ₃) |

| δ 2.36 (s, 3H) | Methyl on p-Tolyl ring (Ar-CH ₃) | |

| δ 4.15 (q, 2H) | Methylene of Ethoxy group (-OCH ₂CH₃) | |

| δ 7.00 - 8.00 (m, 8H) | Aromatic protons (Two distinct spin systems) | |

| FT-IR | ~1735 cm⁻¹ | Ester Carbonyl (C=O) stretch |

| ~1240 cm⁻¹ | Ether (C-O-C) stretch | |

| Mass Spec (EI) | m/z 256 [M]+ | Molecular Ion |

| m/z 149 | 2-Ethoxybenzoyl cation (Base peak) |

Causality in Analysis:

-

The quartet at ~4.15 ppm is the diagnostic signal for the 2-ethoxy group. If this is missing, you have likely hydrolyzed the ether or started with the wrong acid.

-

The singlet at ~2.36 ppm confirms the p-cresol incorporation. A shift difference would indicate ortho or meta substitution.

Applications & Contextual Relevance[5][7][8][9]

Dental Materials (EBA Cements)

In dental research, 2-Ethoxybenzoic acid (EBA) is a primary component of reinforced ZOE cements. The ester described here, (4-Methylphenyl) 2-ethoxybenzoate, is relevant as:

-

A Reaction Product: Formed in situ when EBA-based liquids come into contact with phenolic impurities or additives.

-

A Plasticizer: Investigated to modify the brittleness of the set cement without compromising the chelation reaction between Zinc Oxide and the free acid.

Drug Development

As a lipophilic ester, it serves as a prodrug model for delivering substituted salicylic acid derivatives. The p-tolyl moiety increases logP, facilitating membrane permeability before enzymatic hydrolysis releases the active acid.

References

-

U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: (4-Methylphenyl) 2-ethoxybenzoate (CAS 80008-63-5). [Link]

-

National Institute of Standards and Technology (NIST). Benzoic acid, 4-methylphenyl ester (Analogous Structure Reference). [Link]

-

PubChem. 2-Ethoxybenzoic acid (Precursor Data). [Link]

-

Brauer, G. M., et al. "Accelerated curing of zinc oxide-eugenol cements." Journal of Dental Research, 1968. (Foundational text on EBA/Eugenol chemistry). [Link]

Sources

Solubility Profiling and Thermodynamic Characterization of (4-Methylphenyl) 2-ethoxybenzoate

Topic: Solubility of (4-Methylphenyl) 2-ethoxybenzoate in Organic Solvents Content Type: Technical Whitepaper / Methodological Guide Audience: Process Chemists, Crystallization Scientists, and Pre-formulation Researchers

Executive Summary & Compound Significance

(4-Methylphenyl) 2-ethoxybenzoate is a lipophilic ester characterized by a distinct aromatic architecture combining a p-cresol moiety with an ortho-substituted benzoic acid derivative. Compounds of this class are frequently utilized as key intermediates in the synthesis of liquid crystalline materials and pharmaceutical precursors.

The purification and processing of this compound rely heavily on solution crystallization. Consequently, understanding its solubility profile across a polarity spectrum is not merely academic—it is the critical parameter for designing high-yield isolation processes. This guide details the thermodynamic behavior of (4-Methylphenyl) 2-ethoxybenzoate, establishing the rigorous methodologies required to determine its solubility limits and the thermodynamic models (Apelblat, van’t Hoff) used to validate the data.

Theoretical Framework: Solubility Thermodynamics

The dissolution of (4-Methylphenyl) 2-ethoxybenzoate in organic solvents is governed by the balance between the crystal lattice energy and the solvation enthalpy. As an aromatic ester, the molecule exhibits significant non-polar character, suggesting higher solubility in solvents with matching Hansen Solubility Parameters (HSP), such as toluene or ethyl acetate, compared to highly polar protic solvents like water.

Thermodynamic Modeling

To translate raw experimental data into predictive process parameters, two primary models are employed:

The Modified Apelblat Equation:

This semi-empirical model correlates mole fraction solubility (

The van’t Hoff Equation:

Used to extract fundamental thermodynamic properties:

Experimental Protocol: Laser Monitoring Observation Technique

For high-precision determination of solubility, the Dynamic Laser Monitoring Method is superior to static gravimetric analysis, particularly for esters where sampling can induce premature precipitation.

Protocol Design

Objective: Determine the saturation temperature (

Reagents:

-

Solute: (4-Methylphenyl) 2-ethoxybenzoate (Purity > 99.0%, recrystallized).

-

Solvents: Ethanol, Methanol, Isopropanol (IPA), Acetone, Acetonitrile, Ethyl Acetate, Toluene.

Workflow:

-

Preparation: Weigh a precise mass of solute and solvent into a jacketed glass vessel.

-

Equilibration: Agitate at 400 rpm.

-

Heating: Increase temperature until the solute typically dissolves (clear point).

-

Cooling: Lower temperature slowly (0.1 K/min) while monitoring with a laser transmission probe.

-

Detection: The temperature at which laser intensity drops (turbidity onset) is recorded as the nucleation point. The temperature at which intensity returns to baseline upon reheating is the saturation temperature .

Visualization of Experimental Logic

Figure 1: Workflow for the Dynamic Laser Monitoring Method to determine solubility limits.

Data Analysis & Solubility Profile

Based on the structural analogs of methylphenyl esters (e.g., 4-methylphenyl 4-[2-(vinyloxy)ethoxy]benzoate), the solubility profile of (4-Methylphenyl) 2-ethoxybenzoate follows a predictable "Like-Dissolves-Like" trend.

Representative Solubility Trends

The following table summarizes the expected solubility hierarchy based on polarity matching. Note: Exact values must be experimentally validated using the protocol above.

| Solvent Class | Representative Solvent | Solubility Trend | Mechanistic Rationale |

| Aromatic | Toluene | Highest | |

| Polar Aprotic | Acetone / Ethyl Acetate | High | Dipole-dipole interactions with the ester linkage. |

| Polar Protic | Ethanol / IPA | Moderate | Hydrogen bonding capability of solvent clashes with lipophilic phenyl rings. |

| Highly Polar | Water | Negligible | Hydrophobic effect dominates; high energy cost for cavity formation. |

Thermodynamic Calculation Workflow

Once experimental data (

Figure 2: Computational logic for extracting thermodynamic parameters from raw solubility data.

Thermodynamic Interpretation

For (4-Methylphenyl) 2-ethoxybenzoate, the dissolution process is typically:

-

Endothermic (

): Solubility increases with temperature. -

Entropy-Driven (

): The disorder of the system increases as the crystal lattice breaks down.

Critical Insight: If

References

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

-

Shakeel, F., et al. (2015). Solubility and thermodynamic analysis of an anti-cancer drug (gefitinib) in different organic solvents. Journal of Molecular Liquids, 204, 258-262. (Demonstrates the Apelblat methodology for aromatic esters). Link

-

Zhang, Y., et al. (2019). Thermodynamic properties of methyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate in organic solutions. French-Ukrainian Journal of Chemistry, 7(2). (Analogous compound study). Link

-

Ha, S. T., et al. (2010). Synthesis and characterisation of thermotropic liquid crystalline monomer: 4-methylphenyl 4-[2-(vinyloxy)ethoxy]benzoate. Universiti Putra Malaysia Institutional Repository. (Source of structural analog behavior). Link

Sources

Technical Guide: Characterization and Synthesis of p-Cresyl o-Ethoxybenzoate

Executive Summary

p-Cresyl o-ethoxybenzoate (4-methylphenyl 2-ethoxybenzoate) is an aromatic ester derivative often investigated in the context of liquid crystalline mesogens and organic synthesis intermediates. While specific empirical thermal data for this exact derivative is sparse in open literature compared to its parent compound (p-cresyl benzoate), its physicochemical profile can be rigorously bounded through structure-property relationship (SPR) analysis and synthesized via established esterification protocols.

This guide provides a comprehensive technical profile, including predicted thermophysical data based on group contribution methods, a validated synthesis protocol for laboratory production, and a thermal analysis workflow for precise empirical determination.

Part 1: Physicochemical Data Profile

Structural Identification

-

IUPAC Name: 4-methylphenyl 2-ethoxybenzoate

-

Molecular Formula: C₁₆H₁₆O₃

-

Molecular Weight: 256.30 g/mol

-

SMILES: CCOc1ccccc1C(=O)Oc2ccc(C)cc2

-

Key Moieties: o-Ethoxybenzoic acid (acyl donor) + p-Cresol (nucleophile).

Thermophysical Properties (Predicted vs. Analog)

Due to the specific nature of this ester, empirical values are bounded by its closest structural analog, p-cresyl benzoate. The introduction of the ortho-ethoxy group introduces steric strain that typically depresses the melting point while increasing the boiling point due to added molecular mass and polarizability.

Table 1: Thermophysical Data Profile

| Property | p-Cresyl o-Ethoxybenzoate (Predicted/Calc)* | p-Cresyl Benzoate (Experimental Analog) | Trend Analysis |

| Melting Point (MP) | 55 – 65 °C | 71 – 72 °C | Ortho-substitution disrupts crystal packing, likely lowering MP relative to the benzoate. |

| Boiling Point (BP) | 345 – 355 °C (at 760 mmHg) | 315 – 316 °C | Increased MW (+44 Da from ethoxy) significantly elevates BP. |

| Flash Point | ~168 °C | ~140 °C | Consistent with higher molecular weight esters. |

| LogP (Octanol/Water) | 4.2 – 4.5 | 3.6 | Increased lipophilicity due to the ethyl ether chain. |

| Physical State | Off-white crystalline solid or viscous oil | White crystalline solid | Dependent on purity and polymorphs. |

*Note: Predicted values derived from ACD/Labs and EPI Suite™ group contribution algorithms. Experimental verification is required for regulatory submission.

Part 2: Synthesis Protocol (Schotten-Baumann Modification)

To obtain high-purity p-cresyl o-ethoxybenzoate for thermal validation, a nucleophilic acyl substitution using the acid chloride is recommended over Fischer esterification due to the steric hindrance of the ortho-ethoxy group.

Reaction Scheme

The synthesis proceeds via the activation of o-ethoxybenzoic acid to its acid chloride, followed by coupling with p-cresol under basic conditions.

Figure 1: Two-step synthesis pathway via acid chloride activation to overcome steric hindrance.

Step-by-Step Methodology

Phase A: Activation (Acid Chloride Formation)

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a reflux condenser, drying tube (CaCl₂), and addition funnel.

-

Charge: Add 16.6 g (0.1 mol) of o-ethoxybenzoic acid.

-

Reagent: Add 14.5 mL (0.2 mol) of thionyl chloride dropwise. Add 1-2 drops of DMF as a catalyst.

-

Reaction: Reflux at 80°C for 2 hours until gas evolution (SO₂, HCl) ceases.

-

Isolation: Distill off excess thionyl chloride under reduced pressure. The residue (o-ethoxybenzoyl chloride) is used immediately.

Phase B: Esterification

-

Solvent System: Dissolve the crude acid chloride in 50 mL anhydrous Dichloromethane (DCM).

-

Nucleophile Prep: In a separate flask, dissolve 10.8 g (0.1 mol) of p-cresol and 12.1 g (0.12 mol) of Triethylamine (Et₃N) in 50 mL DCM. Cool to 0°C in an ice bath.

-

Addition: Slowly add the acid chloride solution to the p-cresol solution over 30 minutes, maintaining temperature <5°C.

-

Completion: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2).

Phase C: Purification

-

Wash: Wash the organic layer sequentially with 1M HCl (to remove amine), 1M NaOH (to remove unreacted phenol/acid), and brine.

-

Dry & Concentrate: Dry over anhydrous MgSO₄, filter, and rotary evaporate to yield a crude solid/oil.

-

Recrystallization: Recrystallize from hot Ethanol/Water (9:1) to obtain white needles.

Part 3: Thermal Analysis & Characterization Workflow

Once synthesized, the compound must be characterized to establish definitive MP/BP data. The following workflow ensures data integrity suitable for publication.

Differential Scanning Calorimetry (DSC) Protocol

DSC is the gold standard for determining melting points and detecting liquid crystalline phases (mesophases).

-

Instrument: TA Instruments DSC Q2000 (or equivalent).

-

Sample Mass: 2–5 mg in hermetically sealed aluminum pans.

-

Ramp Rate: 10°C/min (Heating) and 5°C/min (Cooling).

-

Cycle: Heat from 0°C to 150°C → Cool to 0°C → Heat to 150°C.

-

Data Interpretation:

-

T_m (Melting): Onset of the endothermic peak during the second heating cycle.

-

Enthalpy of Fusion (

): Integration of the melting peak.

-

Thermogravimetric Analysis (TGA) for Boiling Point

TGA estimates the boiling point and thermal stability.

-

Method: Ramp 10°C/min under Nitrogen purge (50 mL/min).

-

Boiling Point Proxy: The temperature at 5% weight loss (

) often correlates with the onset of evaporation/boiling for stable esters. -

Validation: For exact BP, use a micro-distillation apparatus (Siwoloboff method) corrected to 760 mmHg.

Analytical Logic Diagram

Figure 2: Workflow ensuring sample purity before thermal data acquisition.

References

-

Analog Physical Properties: The Good Scents Company. (n.d.). p-Cresyl Benzoate Properties. Retrieved from [Link]

- Synthesis Methodology: Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524.

- Thermal Analysis Standards: Menczel, J. D., & Prime, R. B. (2009). Thermal Analysis of Polymers: Fundamentals and Applications. Wiley. (Standard protocols for DSC/TGA).

-

General Ester Data: NIST Chemistry WebBook. Benzoic acid, 4-methylphenyl ester.[1][2] Retrieved from [Link]

Sources

Is (4-Methylphenyl) 2-ethoxybenzoate a liquid crystal mesogen?

This guide serves as a definitive technical analysis of the mesogenic potential of (4-Methylphenyl) 2-ethoxybenzoate .

Executive Summary: Mesogenic Status

(4-Methylphenyl) 2-ethoxybenzoate is NOT a liquid crystal mesogen.

While it possesses the fundamental "phenyl benzoate" core common to many liquid crystals, the specific ortho-substitution (2-ethoxy) on the benzoyl ring introduces severe steric hindrance. This forces the molecule into a non-planar, twisted conformation that destroys the structural anisotropy required for mesophase formation. It behaves as a crystalline solid that melts directly into an isotropic liquid.

Part 1: Molecular Structure & Conformational Analysis

To understand why this specific isomer fails as a mesogen, we must analyze its geometry against the requirements of Calamitic (rod-like) Liquid Crystals.

1. The Core Architecture

The molecule consists of two benzene rings linked by an ester group (

-

Ring A (Acid side): 2-ethoxybenzoic acid moiety.

-

Ring B (Phenol side): 4-methylphenol (p-cresol) moiety.

2. The "Ortho-Effect" Mechanism

In liquid crystal design, linearity and planarity are paramount.

-

Ideal Mesogen: A para-substituted phenyl benzoate (e.g., 4-ethoxyphenyl 4-methylbenzoate) adopts a relatively flat, elongated shape, allowing molecules to pack efficiently and align directionally (nematic phase).

-

Target Molecule: The 2-ethoxy group is in the ortho position relative to the carbonyl carbon.

-

Steric Clash: The bulky ethoxy group (

) physically clashes with the carbonyl oxygen or the ester oxygen, depending on rotation. -

Torsional Twist: To relieve this strain, the benzoyl ring rotates out of the plane of the ester linkage. This creates a large torsion angle (

), rendering the molecule "L-shaped" or highly non-planar.

-

3. Aspect Ratio Failure

Liquid crystallinity requires a high aspect ratio (length-to-width ratio

Diagram 1: Structural Determinants of Mesogenicity

The following logic flow illustrates the structural failure of the target molecule compared to a successful mesogen.

Caption: Comparative analysis showing how ortho-substitution induces torsional twisting, preventing liquid crystal phase formation.

Part 2: Physicochemical Properties & Phase Behavior[1]

Based on structure-property relationships (SPR) established in phenyl benzoate liquid crystals, we can predict the following properties.

1. Predicted Phase Transitions[1]

-

Melting Point (

): Sharp transition from Crystalline Solid (K) -

Mesophases: None (Enantiotropic or Monotropic).

-

Note: Even upon supercooling, the steric bulk prevents the formation of a monotropic nematic phase.

-

2. Comparison with Isomers

The table below highlights the dramatic effect of substituent position.

| Property | (4-Methylphenyl) 2-ethoxybenzoate | 4-Ethoxyphenyl 4-methylbenzoate |

| Substitution | Ortho - Para | Para - Para |

| Molecular Shape | Twisted / Bent | Linear / Rod-like |

| Planarity | Disrupted | High |

| LC Behavior | Non-Mesogenic | Nematic Mesogen |

| Melting Behavior |

Part 3: Engineering for Mesogenicity

If your goal is to utilize this chemical scaffold for liquid crystal applications, you must modify the structure to restore linearity.

Strategy 1: Isomerization (The "Para" Shift)

Move the ethoxy group from the ortho (2-) position to the para (4-) position. This eliminates the steric clash with the carbonyl group, restoring planarity.

Strategy 2: Lateral Fluorination

If a lateral substituent is required for specific dielectric properties, replace the bulky Ethoxy group with a Fluoro group.

-

Why: Fluorine has a small van der Waals radius (

) compared to an ethoxy group. -

Result: A 2-fluoro substituent causes minimal twisting, often preserving the nematic phase while lowering the melting point.

Part 4: Experimental Validation Protocols

To definitively confirm the non-mesogenic nature of this compound in a laboratory setting, follow this validated characterization workflow.

Protocol 1: Differential Scanning Calorimetry (DSC)

Objective: Detect phase transition enthalpies.[2]

-

Sample Prep: Encapsulate 2-5 mg of dry sample in an aluminum pan.

-

Cycle: Heat from

to -

Expected Result (Non-Mesogen):

-

Heating: Single sharp endothermic peak (Melting:

). -

Cooling: Single sharp exothermic peak (Crystallization:

). -

Absence of small pre-transition peaks indicates no liquid crystal phase.

-

Protocol 2: Polarized Optical Microscopy (POM)

Objective: Visual confirmation of optical textures.

-

Setup: Place sample between glass slide and coverslip on a hot stage.

-

Observation: View under crossed polarizers.

-

Heating: Observe transition from birefringent solid (bright) to dark liquid (isotropic).

-

Cooling: Watch for "textures" emerging from the dark liquid.

-

Mesogen: Schlieren texture (Nematic) or Focal Conic Fan (Smectic).

-

Non-Mesogen (This Compound): Direct growth of crystalline spherulites or needles from the dark liquid.

-

Diagram 2: Characterization Workflow

Caption: Experimental logic flow for confirming phase behavior using DSC and POM.

References

-

BenchChem. A Comparative Guide to the Reactivity of Ortho-Substituted Phenyl Benzoates. (2025).[3][4][5] Link

-

Young, W. R., et al. Mesomorphic Properties of Some Ring-Methylated Phenyl Benzoyloxybenzoates. Journal of Organic Chemistry (2002). Link

-

Van Meter, J. P., & Klanderman, B. H. Mesomorphic Properties of Some Phenyl Benzoate Derivatives. Molecular Crystals and Liquid Crystals (1973). Link

-

Imrie, C. T., et al. The effect of ortho-substitution on the mesomorphic properties of phenyl benzoates. Liquid Crystals (Various).[3][1][4][6][7][8][9][10][11][12]

-

Ossila. 4-Pentylphenyl 4-methylbenzoate | Liquid Crystals.[11] (2025).[3][4][5] Link

Sources

- 1. DSpace [repository.kaust.edu.sa]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ijres.org [ijres.org]

- 6. Effects of molecular structure on the stability of a thermotropic liquid crystal. Gas electron diffraction study of the molecular structure of phenyl benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Synthetic, Mesomorphic, and DFT Investigations of New Nematogenic Polar Naphthyl Benzoate Ester Derivatives [mdpi.com]

- 9. Synthesis and characterisation of thermotropic liquid crystalline monomer : 4-methylphenyl 4-[2-(vinyloxy) ethoxy]benzoate - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]

- 10. New Self-Organizing Optical Materials and Induced Polymorphic Phases of Their Mixtures Targeted for Energy Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ossila.com [ossila.com]

- 12. srd.nist.gov [srd.nist.gov]

Technical Guide: Chemical Stability Profile of 2-Ethoxybenzoic Acid p-Tolyl Ester

This guide functions as a technical stability assessment for 2-ethoxybenzoic acid p-tolyl ester , a specialized aromatic ester. As direct pharmacopeial monographs are rare for this specific derivative, this document synthesizes physical organic chemistry principles, structure-activity relationships (SAR), and empirical data from analogous phenolic esters (e.g., EBA dental cement components and salicylate prodrugs).

Executive Summary

2-Ethoxybenzoic acid p-tolyl ester is a lipophilic aromatic ester characterized by a tension between steric stabilization and electronic lability. While the ortho-ethoxy group confers significant resistance to nucleophilic attack via steric hindrance (the "Ortho Effect"), the phenolic nature of the ester linkage (p-tolyl leaving group) renders it more susceptible to alkaline hydrolysis than corresponding alkyl esters.

Key Stability Indicators:

-

Hydrolysis: High risk in alkaline media (pH > 8); Moderate stability in acidic media (pH < 4).

-

Photostability: Susceptible to Photo-Fries rearrangement under high-intensity UV exposure.

-

Thermal: Stable up to ~150°C in anhydrous conditions; rapid degradation in the presence of moisture.

Chemical Identity & Structural Analysis[1]

Molecule Architecture

The stability of this molecule is dictated by three competing structural features:

| Feature | Structural Component | Stability Impact |

| Steric Shield | o-Ethoxy group (-OCH₂CH₃) | Stabilizing: Blocks the approach of nucleophiles (H₂O, OH⁻) to the carbonyl carbon. |

| Leaving Group | p-Tolyl (p-Cresol) | Destabilizing: Phenols are better leaving groups (pKₐ ~10) than aliphatic alcohols (pKₐ ~16), accelerating ester cleavage. |

| Electronic Effect | p-Methyl group | Stabilizing: The methyl group on the tolyl ring is electron-donating, slightly destabilizing the phenoxide anion, thereby slowing hydrolysis compared to a phenyl ester. |

Physicochemical Properties (Predicted)

-

Molecular Formula: C₁₆H₁₆O₃

-

Molecular Weight: 256.30 g/mol

-

LogP: ~4.5 (Highly Lipophilic)

-

Solubility: Insoluble in water; soluble in DCM, Ethyl Acetate, Acetonitrile.

Degradation Pathways & Mechanisms

Hydrolytic Degradation (Dominant Pathway)

The primary degradation vector is hydrolysis of the ester bond. The rate is pH-dependent, following a V-shaped profile with maximum stability typically between pH 3.5 and 5.0.

Mechanism:

-

Alkaline Hydrolysis (Saponification): The hydroxide ion attacks the carbonyl carbon. Despite the ortho-ethoxy hindrance, the reaction is irreversible and rapid at high pH because the p-cresolate leaving group is stable.

-

Acid Hydrolysis: Reversible protonation of the carbonyl oxygen followed by water attack. This is significantly slower due to the steric bulk of the ethoxy group.

Photochemical Degradation (Photo-Fries Rearrangement)

Phenolic esters are known to undergo the Fries Rearrangement upon UV irradiation. The acyl group migrates from the phenolic oxygen to the ortho or para position of the tolyl ring, forming hydroxyketones.

Pathway Visualization:

Figure 1: Primary degradation pathways. Hydrolysis yields the parent acid and p-cresol; UV exposure risks isomerization.

Stability-Indicating Analytical Protocol

To accurately monitor stability, you must separate the parent ester from its degradation products (p-cresol and 2-ethoxybenzoic acid).

HPLC Method Parameters (Reverse Phase)

-

Column: C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (Acidic pH prevents peak tailing of the free acid).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 40% B to 90% B over 15 minutes.

-

Detection: UV @ 278 nm (Isosbestic point approximation) and 230 nm (Sensitive for p-cresol).

-

Flow Rate: 1.0 mL/min.

-

Column Temp: 30°C.

Sample Preparation Workflow

Critical Warning: Do not use alkaline diluents or protic solvents (methanol/ethanol) for long-term storage of standards, as transesterification may occur.

Figure 2: Sample preparation workflow emphasizing aprotic solvents to prevent artifactual degradation.

Experimental Validation Protocols

Forced Degradation Study (Stress Testing)

Perform these tests to validate the analytical method and confirm degradation pathways.

| Stress Condition | Procedure | Expected Outcome |

| Acid Hydrolysis | 0.1 N HCl, Reflux, 4 hours | Slow degradation (<10%). Ortho-effect protects carbonyl. |

| Base Hydrolysis | 0.1 N NaOH, RT, 1 hour | Rapid degradation (>50%). Phenolic ester cleavage. |

| Oxidation | 3% H₂O₂, RT, 24 hours | Minimal degradation. p-Tolyl methyl group is stable under mild oxidation. |

| Thermal | 60°C, 7 days (Solid state) | Stable if dry. |

| Photolytic | 1.2 million lux hours | Appearance of new peaks (Fries rearrangement products). |

Kinetic Stability Study (Arrhenius)

To predict shelf-life:

-

Prepare 1 mg/mL solutions in pH 7.4 buffer (with 50% ACN cosolvent to ensure solubility).

-

Incubate at 40°C, 50°C, and 60°C.

-

Sample at t=0, 24, 48, 72 hours.

-

Plot ln(k) vs 1/T to determine Activation Energy (

).

Handling and Storage Recommendations

Based on the chemical architecture and degradation risks:

-

Moisture Control: The compound is hydrolytically sensitive. Store in a desiccator or under an inert atmosphere (Nitrogen/Argon).

-

Temperature: Long-term storage at 2–8°C is recommended to arrest slow hydrolysis rates.

-

Container: Amber glass vials (Type I) to prevent UV-induced rearrangement.

-

Formulation: If used in solution, avoid aqueous alkaline buffers. Use anhydrous vehicles (e.g., PEG 400, propylene glycol) or acidic buffers (citrate pH 4.0).

References

-

Mechanism of Phenolic Ester Hydrolysis

- Kirby, A. J. (1972). "Hydrolysis and formation of esters of organic acids." Comprehensive Chemical Kinetics. Elsevier. (Establishes the BAc2 mechanism for phenolic esters).

-

Source:

-

The Ortho-Effect in Benzoates

- Pelecanou, M., & Sakkas, H. (1999). "Steric effects in the hydrolysis of ortho-substituted benzoate esters." Journal of the Chemical Society, Perkin Transactions 2. (Quantifies the retardation of hydrolysis by ortho-alkoxy groups).

-

Source:

-

Photo-Fries Rearrangement

- Miranda, M. A., & Galindo, F. (2003). "The Photo-Fries Rearrangement." CRC Handbook of Organic Photochemistry and Photobiology. (Details the UV instability of phenolic esters).

-

Source:

-

EBA Cement Chemistry (Contextual Application)

- Brauer, G. M., et al. (1968). "Aluminum oxide as a reinforcing agent for zinc oxide-eugenol-o-ethoxybenzoic acid cements." Journal of Dental Research.

-

Source:

Safety Data Sheet (SDS) & Technical Handling Guide: (4-Methylphenyl) 2-ethoxybenzoate

Topic: Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The "Precautionary Principle" in Novel Compound Handling

As a Senior Application Scientist in drug discovery, I often encounter "orphan" intermediates—compounds like (4-Methylphenyl) 2-ethoxybenzoate that lack a standardized, commercially available Safety Data Sheet (SDS). In these instances, relying on generic templates is negligent. We must instead construct a Predicted Safety Profile based on Structure-Activity Relationships (SAR), functional group analysis, and the metabolic fate of the molecule.

This guide is not merely a compliance document; it is a derived technical standard for the safe synthesis, storage, and disposal of (4-Methylphenyl) 2-ethoxybenzoate. It applies the "Worst-Case Metabolite" rule, assuming the compound carries the toxicity risks of its hydrolysis products: p-Cresol (Toxic/Corrosive) and 2-Ethoxybenzoic Acid (Irritant).

Chemical Identification & Physicochemical Profile

Nomenclature & Structure[1]

-

IUPAC Name: (4-Methylphenyl) 2-ethoxybenzoate

-

Synonyms: p-Tolyl 2-ethoxybenzoate; p-Cresyl o-ethoxybenzoate; 2-Ethoxybenzoic acid p-tolyl ester.

-

CAS Number: Not Listed / Research Grade (Treat as Novel Chemical Entity).

-

Molecular Formula: C₁₆H₁₆O₃

-

Molecular Weight: 256.30 g/mol

Predicted Physicochemical Properties

Data derived from structural analogs (e.g., p-Tolyl benzoate, Ethyl 2-ethoxybenzoate).

| Property | Predicted Value | Experimental Validation Method |

| Physical State | Low-melting solid or viscous oil | Visual inspection at 25°C. |

| Melting Point | 45°C – 65°C (Est.) | Capillary melting point apparatus. |

| Solubility (Aq) | Negligible (<0.1 mg/mL) | Visual turbidity test. |

| Solubility (Org) | High (DCM, DMSO, EtOAc, MeOH) | Standard dissolution test. |

| LogP (Oct/Wat) | ~3.8 – 4.2 (Lipophilic) | HPLC retention time correlation. |

| Flash Point | >110°C (Closed Cup) | Do not test on small scale; assume combustible. |

Hazard Identification (GHS - Derived)

Signal Word: WARNING

Hazard Classification (Predicted)

Based on the p-Cresol moiety (released upon hydrolysis or metabolic cleavage):

-

Acute Toxicity (Oral): Category 4 (H302)

-

Skin Corrosion/Irritation: Category 2 (H315)

-

Serious Eye Damage/Irritation: Category 2A (H319)

-

Aquatic Toxicity (Chronic): Category 2 (H411)

Label Elements & Precautionary Statements

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[2]

-

H411: Toxic to aquatic life with long-lasting effects.

-

P264: Wash hands thoroughly after handling.[1]

-

P273: Avoid release to the environment.

-

P280: Wear protective gloves/protective clothing/eye protection.[1]

Metabolic & Degradation Pathway (The "Hidden" Hazard)

The primary safety risk of this compound is its susceptibility to hydrolysis. In the presence of moisture, plasma esterases, or varying pH, the ester bond cleaves.

Why this matters: You are not just handling an ester; you are handling a "masked" form of p-Cresol , a known toxicant and corrosive agent.

Figure 1: Hydrolysis pathway releasing the toxic p-Cresol moiety. This dictates the handling protocols.

Handling, Storage & Stability Protocol

The "Dry & Cold" Standard

To prevent the pathway shown in Figure 1, strict moisture control is required.

-

Storage Atmosphere: Store under Argon (Ar) or Nitrogen (N₂) .

-

Reasoning: Oxygen promotes radical oxidation of the benzylic methyl group; moisture promotes ester hydrolysis.

-

-

Temperature: 2°C to 8°C (Refrigerated).

-

Reasoning: Reduces kinetic rate of spontaneous hydrolysis.

-

-

Container: Amber glass vial with Teflon-lined cap.

-

Reasoning: Amber glass prevents UV-degradation; Teflon prevents leaching of plasticizers by the lipophilic ester.

-

Self-Validating Purity Check

Before using this compound in biological assays (e.g., IC50 screening), you must validate it has not degraded.

-

Protocol: Run a TLC (Thin Layer Chromatography) in 20% Ethyl Acetate / Hexane.

-

Pass Criteria: Single spot (Rf ~0.5-0.7).

-

Fail Criteria: Appearance of a lower spot (p-Cresol) or a baseline streak (Benzoic acid). If failed, repurify via silica plug filtration.

Emergency Response & First Aid

Critical Note: If skin contact occurs, treat as a Phenol Burn due to the potential presence of free p-Cresol.

First Aid Workflow

-

Eye Contact: Rinse immediately with water for 15 minutes.[3] Remove contact lenses.[4]

-

Skin Contact: DO NOT use water alone initially if p-cresol contamination is suspected.

-

Step 1: Wipe rapidly with a PEG 300 or PEG 400 soaked swab (Polyethylene Glycol acts as a solvent to extract phenol from skin pores).

-

Step 2: Wash with soap and water.[5]

-

-

Ingestion: Do NOT induce vomiting. Rinse mouth.[4][5][6] Call a Poison Center.[1]

Spill Management Workflow

Figure 2: Emergency spill response workflow emphasizing moisture avoidance.

Exposure Controls & Personal Protection

| Control Measure | Specification | Rationale |

| Engineering Controls | Chemical Fume Hood | Mandatory. Prevents inhalation of aerosols or volatile hydrolysis products. |

| Hand Protection | Double Nitrile Gloves (0.11 mm min) | p-Cresol permeates standard latex rapidly. Double gloving provides a breakthrough time buffer. |

| Eye Protection | Chemical Safety Goggles | Safety glasses are insufficient if liquid splashing is possible. |

| Respiratory | N95 / P100 (if solid dust) | Only if handling large quantities outside a hood (not recommended). |

Ecological Information & Disposal

Environmental Fate

-

Aquatic Toxicity: High. The p-Cresol metabolite is toxic to fish (LC50 ~19 mg/L) and invertebrates.

-

Biodegradability: Expected to be readily biodegradable, but the intermediate metabolites are toxic.

Disposal Protocol

-

Waste Stream: Organic Solvents (Non-Halogenated) .

-

Method: High-temperature incineration equipped with scrubbers.

-

Prohibition: NEVER pour down the drain. The hydrolysis in the sewer system will release toxic phenols into the water table.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2879 (p-Cresol). Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier - p-Tolyl Benzoate (Read-Across Analog).[7] Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Phenol). Retrieved from [Link]

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. P-TOLYL BENZOATE Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. fishersci.com [fishersci.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. ec.europa.eu [ec.europa.eu]

- 7. Ethyl 2-(4-methylphenyl)-2-oxoacetate | C11H12O3 | CID 2736443 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Synthesis of (4-Methylphenyl) 2-ethoxybenzoate via Steglich Coupling

Part 1: Introduction & Strategic Rationale

Executive Summary

This application note details the optimized protocol for synthesizing (4-Methylphenyl) 2-ethoxybenzoate , a sterically demanding ester, using the Steglich esterification method. While Fischer esterification is suitable for simple aliphatic alcohols, the lower nucleophilicity of phenols (p-cresol) coupled with the steric hindrance of the ortho-ethoxy group on the benzoic acid necessitates a more potent activation strategy.

The DCC/DMAP coupling system is selected for its ability to generate a highly reactive N-acylpyridinium intermediate, driving the reaction to completion under mild, neutral conditions. This protocol addresses common pitfalls such as N-acylurea side-product formation and the efficient removal of the dicyclohexylurea (DCU) byproduct.

Chemical Context

-

Acid Component: 2-Ethoxybenzoic acid (Steric bulk at ortho position).

-

Nucleophile: 4-Methylphenol (p-Cresol) (Lower nucleophilicity than aliphatic alcohols).

-

Coupling Agent:

-Dicyclohexylcarbodiimide (DCC).[1][2][3][4]

Part 2: Reaction Mechanism & Logic

The Steglich Cycle

The success of this reaction relies on the catalytic role of DMAP.[2][4][6][7] Without DMAP, the reaction between the sterically hindered O-acylisourea intermediate and the phenol is sluggish, leading to the rearrangement of the intermediate into an unreactive N-acylurea.

Key Mechanistic Steps:

-

Activation: The carboxylic acid protonates DCC, facilitating the attack of the carboxylate on the central carbon of DCC to form the

-acylisourea . -

Acyl Transfer: DMAP, being a stronger nucleophile than the phenol, attacks the

-acylisourea. This expels DCU and forms the highly reactive -

Esterification: The phenol attacks the carbonyl of the

-acylpyridinium species, regenerating DMAP and yielding the target ester.

Visualization: Mechanistic Pathway

The following diagram illustrates the catalytic cycle and the critical role of DMAP in preventing side reactions.

Caption: The DMAP-catalyzed Steglich cycle. DMAP intercepts the O-acylisourea to form the N-acylpyridinium ion, outcompeting the side reaction to N-acylurea.

Part 3: Experimental Protocol

Materials & Reagents Table

Ensure all glassware is flame-dried and flushed with nitrogen.

| Reagent | MW ( g/mol ) | Equiv.[1][8][9][10][11] | Mass/Vol | Purity/Grade |

| 2-Ethoxybenzoic acid | 166.17 | 1.0 | 1.66 g (10 mmol) | >98% |

| p-Cresol | 108.14 | 1.1 | 1.19 g (11 mmol) | >99% |

| DCC | 206.33 | 1.2 | 2.48 g (12 mmol) | 99% (Handle with Care) |

| DMAP | 122.17 | 0.1 | 122 mg (1 mmol) | >99% |

| Dichloromethane (DCM) | 84.93 | Solvent | 50 mL | Anhydrous |

Step-by-Step Procedure

Step 1: Reaction Setup

-

Equip a 100 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

-

Add 2-ethoxybenzoic acid (10 mmol) and p-cresol (11 mmol) to the flask.

-

Dissolve the mixture in 40 mL of anhydrous DCM .

-

Add DMAP (1 mmol) to the solution.

-

Note: DMAP is added before DCC to ensure it is available immediately upon activation of the acid.

-

Step 2: Activation & Coupling

-

Cool the reaction mixture to 0°C using an ice/water bath.

-

Reasoning: Low temperature suppresses the formation of the N-acylurea side product during the initial exothermic activation step.

-

-

Dissolve DCC (12 mmol) in 10 mL of anhydrous DCM.

-

Add the DCC solution dropwise to the reaction mixture over 10 minutes.

-

Allow the mixture to stir at 0°C for 30 minutes, then remove the ice bath and let it warm to room temperature .

-

Stir overnight (12–16 hours).

-

Observation: A white precipitate (DCU) will form progressively.

-

Step 3: Workup (DCU Removal Strategy)

-

Cooling: Place the flask in a freezer (-20°C) or ice bath for 30 minutes.

-

Filtration: Filter the cold mixture through a sintered glass funnel (porosity 3) or a Celite pad. Wash the filter cake with 10 mL of cold DCM.

-

Evaporation: Concentrate the filtrate to approximately 20 mL (do not dry completely yet).

-

Precipitation (Optional): If more solid appears upon concentration, add 20 mL of cold diethyl ether, cool, and filter again.

Step 4: Chemical Washing

Transfer the organic filtrate to a separatory funnel and wash sequentially with:

-

0.5 M HCl (2 x 20 mL): Removes DMAP and any unreacted amine impurities.

-

Saturated NaHCO

(2 x 20 mL): Removes unreacted 2-ethoxybenzoic acid. -

Brine (1 x 20 mL): Removes residual water.

-

Drying: Dry the organic layer over anhydrous Na

SO

Step 5: Purification

-

Method A (Recrystallization): The crude solid can often be recrystallized from hot Ethanol or a Hexane/Ethyl Acetate mixture.

-

Method B (Flash Chromatography): If oil or impure solid is obtained, purify via silica gel chromatography using Hexane:Ethyl Acetate (9:1 to 8:2) .

-

TLC Monitoring: Visualize using UV (254 nm). The ester will have a higher R

than the starting acid and phenol.

-

Visualization: Experimental Workflow

Caption: Optimized workflow emphasizing the critical filtration step for DCU removal.

Part 4: Characterization & Quality Control

Verify the identity of (4-Methylphenyl) 2-ethoxybenzoate using the following parameters:

-

Appearance: White crystalline solid (or colorless viscous oil if not crystallized).

-

IR Spectrum:

-

(Ester): ~1730–1745 cm

-

(Ether/Ester): ~1200–1250 cm

-

Absence of broad -OH stretch (3200–3500 cm

).

-

(Ester): ~1730–1745 cm

-

H NMR (400 MHz, CDCl

-

1.45 (t, 3H, -OCH

-

2.35 (s, 3H, Ar-CH

-

4.15 (q, 2H, -OCH

- 6.9–8.0 (m, 8H, Aromatic protons). Look for the characteristic doublet of doublets for the ortho-substituted benzoate ring.

-

1.45 (t, 3H, -OCH

-

Mass Spectrometry (ESI/GC-MS):

-

Molecular Ion [M+]: 256.3 m/z.

-

Part 5: Safety & Handling

-

DCC (Dicyclohexylcarbodiimide): Potent contact allergen and sensitizer. Must be weighed and handled in a fume hood. Wear double nitrile gloves. In case of skin contact, wash immediately with soap and water; do not use solvents (which increase absorption).

-

DMAP: Highly toxic by absorption. Handle with care.

-

DCU Disposal: The urea byproduct should be disposed of as solid hazardous waste.

References

-

Neises, B., & Steglich, W. (1978).[2][3][6] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[3]

-

Boden, E. P., & Keck, G. E. (1985). Proton-transfer steps in the Steglich esterification: A very brief yet significant enhancement of the rate. The Journal of Organic Chemistry, 50(13), 2394–2395.

-

BenchChem.[12] (n.d.). Purification of Crude Products from 1,3-Dicyclohexylurea (DCU).[13] Technical Support Center.

-

Organic Chemistry Portal.[3] (n.d.). Steglich Esterification.

Sources

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Steglich esterification - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Steglich Esterification [organic-chemistry.org]

- 7. synarchive.com [synarchive.com]

- 8. orgsyn.org [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. US6433214B1 - Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives - Google Patents [patents.google.com]

- 11. EP1044956A1 - A process for the preparation of 2-(4-methylphenyl) benzoic acid derivatives - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

Technical Support Center: Synthesis of (4-Methylphenyl) 2-ethoxybenzoate

Current Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Yield Optimization & Troubleshooting for Sterically Hindered Phenolic Esters Assigned Specialist: Senior Application Scientist

Strategic Overview: The "Why" Behind the Yield

Synthesizing (4-Methylphenyl) 2-ethoxybenzoate presents a dual challenge: the nucleophile is a phenol (p-cresol), which is less reactive than aliphatic alcohols, and the electrophile (2-ethoxybenzoic acid) possesses an ortho-ethoxy group that introduces significant steric hindrance and electron donation.

Standard Fischer esterification (acid + alcohol + acid catalyst) will likely fail or result in poor yields due to the equilibrium favoring the reactants and the poor nucleophilicity of p-cresol.

The Solution: We must shift from Thermodynamic Control (Fischer) to Kinetic Control via the Acyl Chloride Method . This pathway activates the carboxylic acid into a highly reactive species that can overcome the steric barrier of the ortho-ethoxy group.

Method Comparison Matrix

| Feature | Fischer Esterification | Steglich (DCC/DMAP) | Acyl Chloride (Recommended) |

| Mechanism | Equilibrium (Reversible) | Kinetic (Mild) | Kinetic (Irreversible) |

| Steric Tolerance | Poor | Moderate | Excellent |

| Byproducts | Water (Must be removed) | DCU (Insoluble urea, hard to remove) | SO₂ & HCl (Gases, easy removal) |

| Suitability | Aliphatic Alcohols | Sensitive Substrates | Hindered Phenolic Esters |

Standard Operating Procedure (SOP)

Objective: Synthesis of (4-Methylphenyl) 2-ethoxybenzoate via Thionyl Chloride Activation.

Phase A: Activation (Formation of Acid Chloride)

The goal is to convert 2-ethoxybenzoic acid into 2-ethoxybenzoyl chloride.

Reagents:

-

2-Ethoxybenzoic acid (1.0 eq)

-

Thionyl Chloride (

) (1.5 eq) -

DMF (Dimethylformamide) (Catalytic, 2-3 drops)

-

Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)

Protocol:

-

Setup: Flame-dry a round-bottom flask (RBF) and equip it with a reflux condenser and a drying tube (CaCl₂ or

line). -

Dissolution: Dissolve 2-ethoxybenzoic acid in anhydrous DCM.

-

Catalysis: Add catalytic DMF. Note: This forms the Vilsmeier-Haack reagent, which is essential for activating thionyl chloride.

-

Addition: Add

dropwise at 0°C, then warm to room temperature. -

Reflux: Heat to reflux for 2-3 hours. Gas evolution (SO₂/HCl) indicates reaction progress.

-

Evaporation: Remove solvent and excess

under reduced pressure. Do not skip this. Excess

Phase B: Coupling (Esterification)

The goal is to react the acid chloride with p-cresol.

Reagents:

-

Crude 2-ethoxybenzoyl chloride (from Phase A)

-

4-Methylphenol (p-Cresol) (1.05 eq)

-

Triethylamine (

) or Pyridine (1.2 eq) - Acts as an HCl scavenger. -

DMAP (4-Dimethylaminopyridine) (0.1 eq) - Acyl transfer catalyst.

-

Solvent: Anhydrous DCM

Protocol:

-

Preparation: Dissolve p-cresol,

, and DMAP in anhydrous DCM in a fresh, dry RBF under inert atmosphere ( -

Addition: Dissolve the crude acid chloride (from Phase A) in a small volume of DCM and add it dropwise to the phenol solution at 0°C.

-

Why 0°C? To control the exotherm and prevent side reactions.

-

-

Reaction: Allow to warm to room temperature and stir for 4-12 hours. Monitor via TLC.

-

Quench: Add water to destroy any unreacted acid chloride.

Phase C: Workup & Purification (Critical for Yield)

-

Wash 1 (Acidic): Wash organic layer with 1M HCl. Removes Pyridine/TEA and DMAP.

-

Wash 2 (Basic): Wash organic layer with 1M NaOH (Cold, rapid wash). Removes unreacted p-cresol and 2-ethoxybenzoic acid.

-

Warning: Do not heat or prolong contact, or you risk hydrolyzing the ester.

-

-

Drying: Dry over anhydrous

, filter, and concentrate. -

Crystallization: Recrystallize from Ethanol/Hexane if solid, or column chromatography (Silica, Hexane:EtOAc) if oil.

Visualization of Workflows

Synthesis Pathway & Logic

Caption: Figure 1. Kinetic control pathway utilizing Thionyl Chloride activation to overcome ortho-substitution steric hindrance.

Troubleshooting Logic Tree

Caption: Figure 2. Diagnostic logic for identifying yield bottlenecks in the esterification process.

Troubleshooting Dashboard

| Symptom | Probable Cause | Corrective Action |

| No Reaction / Low Conversion | Moisture Contamination: | Dry all solvents over molecular sieves. Ensure glassware is flame-dried. |

| Dark/Black Reaction Mixture | Oxidation of Phenol: p-Cresol is sensitive to oxidation, especially in basic conditions. | Perform the coupling step under a strict Nitrogen or Argon atmosphere. |

| Sticky Solid / Oil Product | Residual p-Cresol: Phenols are difficult to remove by simple evaporation. | Crucial: Wash the organic layer with cold 1M NaOH. The phenol converts to sodium phenoxide (water-soluble) and washes away. |

| Smell of Sulfur in Product | Trapped | Ensure the acid chloride step is followed by a thorough vacuum evaporation (azeotrope with toluene helps) before adding the phenol. |

| Low Yield despite clean TLC | Hydrolysis during Workup: The ester bond can break if the NaOH wash is too hot or too long. | Keep the NaOH wash cold ( |

Frequently Asked Questions (FAQ)

Q: Why is DMF necessary in the first step?

A: DMF acts as a catalyst. It reacts with Thionyl Chloride to form the dimethylchloroformiminium chloride (Vilsmeier reagent), which is a far more potent electrophile than

Q: Can I use DCC (Steglich Esterification) instead? A: You can, but it is not recommended for scale-up. The byproduct, dicyclohexylurea (DCU), is notoriously difficult to filter completely from the product. The Acid Chloride method offers a cleaner workup (gaseous byproducts) [2].

Q: Why do I need to remove excess Thionyl Chloride?

A: If

Q: My product is an oil, but it should be a solid. What happened? A: This is likely due to impurities (unreacted p-cresol) lowering the melting point. Run a dilute NaOH wash again, or try triturating the oil with cold hexane to induce crystallization.

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

-

Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524.

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Acid Chloride formation).

Technical Support Center: Hydrolysis of (4-Methylphenyl) 2-ethoxybenzoate

Ticket ID: HYD-2-OEt-BENZ Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Kinetics, Solubility, and Isolation in Sterically Hindered Systems

Executive Summary: The "Ortho-Effect" Challenge

You are likely encountering difficulties hydrolyzing (4-Methylphenyl) 2-ethoxybenzoate due to a specific structural phenomenon known as the Ortho-Effect . Unlike simple alkyl benzoates, your molecule features an ethoxy group at the ortho position (C2) relative to the ester carbonyl.

This substituent creates significant steric hindrance , effectively shielding the carbonyl carbon from nucleophilic attack. Furthermore, the leaving group is a phenol derivative (p-cresol), which is generally a better leaving group than an alkoxide, but the rate-limiting step—the formation of the tetrahedral intermediate—is energetically penalized by the crowding at the ortho position.

This guide provides a self-validating troubleshooting workflow designed to overcome this kinetic barrier while ensuring high-purity isolation of the target 2-ethoxybenzoic acid and 4-methylphenol (p-cresol).

Module 1: Diagnostic & Troubleshooting (Q&A)

Q1: My reaction is stalling at <50% conversion after 24 hours. Is my reagent bad?

Diagnosis: It is likely not the reagent, but the solvent system . Technical Insight: Standard saponification (NaOH/MeOH) often fails here. The ortho-ethoxy group blocks the trajectory of the hydroxide ion (Burgi-Dunitz angle). Solution: Switch to a High-Dielectric/Aprotic system.

-

Why? In protic solvents (MeOH, H₂O), hydroxide ions are heavily solvated (caged) by hydrogen bonds, reducing their nucleophilicity. In aprotic solvents like DMSO or DMF , the hydroxide ion becomes a "naked," highly reactive nucleophile, capable of overcoming the steric barrier.

-

Action: See Protocol B below.

Q2: I see a new spot on TLC, but I can't separate the products. How do I isolate the acid?

Diagnosis: You are likely struggling with the similar lipophilicity of the protonated acid and the phenol. Technical Insight: Both products have organic character.[1] However, their pKa values differ significantly.

-

2-Ethoxybenzoic acid: pKa ≈ 3.5 – 4.0

-

4-Methylphenol (p-cresol): pKa ≈ 10.2 Solution: Use a pH-Switch Extraction .

-

Action: Wash the organic layer with saturated Sodium Bicarbonate (NaHCO₃) (pH ~8.5).

-

Mechanism: At pH 8.5, the carboxylic acid is deprotonated (COO⁻Na⁺, water-soluble), while the phenol remains protonated (Ar-OH, organic-soluble). This guarantees separation.

Q3: Can I use acid hydrolysis (HCl/H₂SO₄) instead?

Diagnosis: High Risk. Technical Insight: While acid catalysis can hydrolyze esters, the ether linkage (Ar-O-Et) is susceptible to cleavage under strong acidic conditions (especially with Lewis acids or HBr/HI), potentially yielding salicylic acid instead of 2-ethoxybenzoic acid. Recommendation: Stick to Base-Promoted Hydrolysis (Saponification) to preserve the ether functionality.

Module 2: Visualizing the Steric Barrier

The following diagram illustrates the kinetic bottleneck caused by the ortho-ethoxy group and the logic of the purification workflow.

Figure 1: Mechanistic workflow showing the overcoming of steric hindrance and the pKa-based separation strategy.

Module 3: Optimized Experimental Protocols

Protocol A: The "Hard-to-Hydrolyze" Method (Recommended)

Use this when standard reflux in ethanol fails.

Reagents:

-

Substrate: (4-Methylphenyl) 2-ethoxybenzoate (1.0 eq)

-

Base: Potassium Hydroxide (KOH) (4.0 eq) — Excess required to drive equilibrium.

-

Solvent: DMSO (Dimethyl sulfoxide) / Water (9:1 ratio).

Step-by-Step:

-

Dissolution: Dissolve the ester in DMSO. Add the KOH pellets dissolved in a minimal amount of water.

-

Reaction: Heat the mixture to 80°C .

-

Note: Do not exceed 100°C to avoid potential decarboxylation or ether cleavage side reactions.

-

-

Monitoring: Check TLC every 30 minutes. The high polarity of DMSO accelerates the nucleophilic attack significantly compared to alcohols.

-

Quench: Once starting material is consumed, pour the reaction mixture onto crushed ice.

-

Acidification: Carefully acidify with 1M HCl until pH ~1. A precipitate (mixture of acid and phenol) will form.

Protocol B: The Self-Validating Isolation (Purification)

This protocol separates the two products without chromatography.

| Step | Action | Chemical Logic (Validation) |

| 1 | Dissolve crude solid in Diethyl Ether or DCM . | Both organic products are soluble. Salts remain solid/aqueous. |

| 2 | Extract 3x with Sat. NaHCO₃ (aq) . | Critical Step: The carboxylic acid (pKa ~3.8) becomes ionic (benzoate). The phenol (pKa ~10.[2][3]2) remains neutral. |

| 3 | Organic Layer : Dry (MgSO₄) & Evaporate. | Yields pure 4-Methylphenol (p-cresol). |

| 4 | Aqueous Layer : Acidify with 6M HCl to pH 1. | Re-protonates the benzoate. The 2-ethoxybenzoic acid will precipitate out. |

| 5 | Filter or Extract precipitate. | Yields pure 2-ethoxybenzoic acid . |

Module 4: Reference Data & Constants

| Parameter | 2-Ethoxybenzoic Acid | 4-Methylphenol (p-Cresol) |

| Molecular Weight | 166.17 g/mol | 108.14 g/mol |

| pKa (approx) | 3.5 – 4.0 | 10.26 |

| Solubility (pH 8.5) | High (Aqueous) | Low (Organic) |

| Solubility (pH 1.0) | Low (Organic) | Low (Organic) |

References

-

Smith, M. B. (2020).[4] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.).[4] Wiley. (Chapter 16: Hydrolysis of Esters, discussion on steric effects and the ortho effect).

-

BenchChem Technical Support. (2025). A Comparative Guide to the Reactivity of Ortho-Substituted Phenyl Benzoates. (Data on hydrolysis rates of sterically hindered esters).

-

Cohen, S. G., & Schneider, A. (1974). Steric Hindrance in Ester Hydrolysis. Journal of the American Chemical Society.[5] (Foundational kinetics on ortho-substituted benzoates).

-

PubChem. (n.d.). 2-Ethoxybenzoic acid - Chemical Properties and pKa Data. National Library of Medicine.

Sources

- 1. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 2. Separation of an Unknown Mixture [wwwchem.uwimona.edu.jm]

- 3. Phenols are less acidic than carboxylic acids, with values of pKa... | Study Prep in Pearson+ [pearson.com]

- 4. books.google.cn [books.google.cn]

- 5. organicchemistrydata.org [organicchemistrydata.org]

Enhancing crystalline stability of (4-Methylphenyl) 2-ethoxybenzoate

Technical Support Center: Crystal Stability & Engineering for (4-Methylphenyl) 2-ethoxybenzoate

Executive Summary

(4-Methylphenyl) 2-ethoxybenzoate is a functionalized aryl ester frequently utilized as a mesogenic core in liquid crystal synthesis and as a model scaffold in physical organic chemistry. Its stability profile is governed by two competing factors: conformational flexibility of the ortho-ethoxy group (leading to polymorphism) and hydrolytic susceptibility of the ester linkage.

This guide provides a self-validating framework to enhance the crystalline stability of this compound, moving beyond generic advice to address the specific steric and electronic environments created by the 2-ethoxy and 4-methyl substituents.

Module 1: Diagnostic Framework – Identifying Instability

Before attempting stabilization, you must diagnose the type of instability. For aryl benzoates, "instability" usually manifests as either a dropping melting point (chemical degradation) or shifting diffraction patterns (polymorphic transition).

Troubleshooting Decision Matrix

Figure 1: Diagnostic logic flow for differentiating between chemical degradation (hydrolysis) and physical instability (polymorphism).

Module 2: Chemical Stability (preventing Hydrolysis)

The ester bond in (4-Methylphenyl) 2-ethoxybenzoate is moderately hindered by the ortho-ethoxy group, but it remains susceptible to base-catalyzed hydrolysis, especially given the electron-donating nature of the ethoxy substituent which can stabilize the intermediate cation in acidic conditions, or simply act as a steric block.

The Problem: Trace moisture in storage or crystallization solvents acts as a nucleophile. The Fix: Rigorous exclusion of water and pH control.

Protocol 1: Anhydrous Recrystallization

Standard ethanol recrystallization often introduces moisture. Use this modified protocol for maximum chemical stability.

| Parameter | Specification | Scientific Rationale |

| Primary Solvent | Ethyl Acetate (Anhydrous) | Aprotic; avoids transesterification risks associated with alcohols. |

| Anti-Solvent | n-Heptane (or Hexane) | Non-polar; induces precipitation driven by entropic factors. |

| Additives | 0.1% Acetic Anhydride (Optional) | Scavenges trace water in the solvent system, converting it to acetic acid (harmless in trace amounts). |

| Temperature | 50°C → 0°C (Slow Ramp) | Slow cooling prevents kinetic trapping of solvent inclusions (solvates). |

Step-by-Step:

-

Dissolve crude solid in minimum boiling anhydrous Ethyl Acetate.

-

Critical Step: Add activated 3Å molecular sieves to the hot solution and let stand for 5 minutes (filters out moisture).

-

Filter hot solution through a sintered glass funnel (avoid paper filters which hold moisture).

-

Add hot n-Heptane dropwise until persistent cloudiness appears (the "cloud point").

-

Add 2-3 drops of Ethyl Acetate to clear the solution.

-

Wrap the flask in foil (insulation) and allow to cool to room temperature over 4 hours, then refrigerate at 4°C.

Module 3: Physical Stability (Controlling Polymorphism)

The ortho-ethoxy group creates significant steric clash with the carbonyl oxygen. This forces the molecule to adopt a twisted conformation (non-planar).

-

Risk: The molecule can crystallize in a "metastable" form where the twist angle is energetically unfavorable but kinetically accessible. Over time, this form will revert to the stable form, causing the crystal to crumble or change appearance.

Protocol 2: Thermodynamic Locking (Slurry Ripening)

If your crystals are changing over time (e.g., turning from needles to blocks), perform a slurry ripening to force the system to its thermodynamic minimum.

-

Prepare Slurry: Suspend the crystals in a saturated solution of the compound in Heptane (solubility is low, preventing total dissolution).

-

Thermal Cycling: Cycle the temperature between 10°C and 40°C for 24-48 hours.

-

Mechanism:[1] This promotes "Ostwald Ripening." Small, metastable crystals dissolve during the heating phase, and redeposit onto the larger, stable crystals during the cooling phase.

-

-

Filtration: Filter the solid and dry under vacuum at 30°C.

Module 4: Storage & Handling FAQs

Q1: My crystals are turning into an oil after one week. Why? A: This is likely a "Eutectic Melt" caused by hydrolysis.

-

Mechanism: Trace water hydrolyzes the ester into p-cresol and 2-ethoxybenzoic acid. These impurities disrupt the crystal lattice. The melting point of the mixture (eutectic point) is often significantly lower than the pure components, causing the solid to liquefy at room temperature.

-

Solution: Repurify using Protocol 1 immediately. Store in a desiccator with P₂O₅ or Silica Gel.

Q2: Why does the melting point vary by 3-4°C between batches? A: This indicates Conformational Polymorphism . The 2-ethoxy group can rotate relative to the benzene ring. Fast cooling locks in disordered conformations (lower MP). Slow cooling (Protocol 1) allows the molecules to pack in the most dense, energetically favorable arrangement (higher, sharper MP).

Q3: Can I use Ethanol for crystallization? A: Use with caution. While common, ethanol can participate in transesterification if the solution is acidic or basic. Furthermore, ethanol can form "solvates" (incorporating solvent into the crystal lattice). If the ethanol evaporates later, the lattice collapses (desolvation), destroying crystal stability. Ethyl Acetate/Heptane is the superior, non-solvating system for this molecule.

Visualizing the Stabilization Workflow

Figure 2: Optimized crystallization workflow to minimize hydrolysis and polymorphic disorder.

References

-

Gowda, B. T., Tokarčík, M., Kožíšek, J., Suchetan, P. A., & Fuess, H. (2009).[2] Phenyl 4-methylbenzoate.[2][3][4][5] Acta Crystallographica Section E: Structure Reports Online, 65(10), o2620. Link

- Context: Establishes the baseline crystal packing and bond parameters for the 4-methylphenyl benzoate scaffold, crucial for understanding the parent l

-

Lutker, K. M., & Matzger, A. J. (2010).[6] Crystal polymorphism in a carbamazepine derivative: oxcarbazepine. Journal of Pharmaceutical Sciences, 99(2), 794-803.[6] Link

- Context: Provides the theoretical framework for how slight structural modifications (like the keto/ethoxy groups) introduce polymorphism in aryl systems.

-

BenchChem Technical Support . Preventing Hydrolysis During the Workup of Esterification Reactions. Link

- Context: Authoritative protocols for minimizing ester hydrolysis during purification, directly applicable to the "Chemical Stability" module.

-

CymitQuimica . Ethyl 4-ethoxybenzoate Properties and Stability. Link

- Context: Provides physicochemical data on the ethoxy-benzoate moiety, supporting the solubility and stability claims.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Benzoic acid, 4-methylphenyl ester [webbook.nist.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and characterisation of thermotropic liquid crystalline monomer : 4-methylphenyl 4-[2-(vinyloxy) ethoxy]benzoate - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]

- 6. Crystal polymorphism in a carbamazepine derivative: oxcarbazepine - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Strategies for Solubilizing (4-Methylphenyl) 2-ethoxybenzoate in Aqueous Media

This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of (4-Methylphenyl) 2-ethoxybenzoate. As a poorly water-soluble ester, this compound presents common yet surmountable obstacles in experimental setups. This document provides in-depth troubleshooting strategies, frequently asked questions, and detailed protocols to effectively address these solubility issues.

Understanding the Challenge: The Physicochemical Properties of (4-Methylphenyl) 2-ethoxybenzoate

(4-Methylphenyl) 2-ethoxybenzoate is an aromatic ester. Its molecular structure, characterized by two phenyl rings and an ester linkage, results in a significant hydrophobic character and limited ability to form hydrogen bonds with water. This inherently leads to poor aqueous solubility, a critical factor that can impede biological assays, formulation development, and other research applications. Overcoming this challenge is paramount for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is (4-Methylphenyl) 2-ethoxybenzoate so poorly soluble in water?

A1: The low water solubility of (4-Methylphenyl) 2-ethoxybenzoate stems from its molecular structure. The presence of two aromatic rings (the 4-methylphenyl and the phenyl moiety of the benzoate) and the ester group contribute to its significant nonpolar nature. While the oxygen atoms in the ester group can act as hydrogen bond acceptors, the large hydrophobic surface area of the molecule dominates, making it difficult for water molecules to surround and dissolve it.[1][2]

Q2: I've prepared a stock solution in an organic solvent. Why does my compound precipitate when I dilute it into my aqueous experimental medium?

A2: This is a common phenomenon known as "crashing out." When a concentrated stock solution in a water-miscible organic solvent (like DMSO or ethanol) is diluted into an aqueous buffer, the solvent environment abruptly becomes more polar. The organic solvent disperses, and if the final concentration of the compound exceeds its solubility limit in the aqueous medium, it will precipitate out of the solution.

Q3: Can I use pH adjustment to improve the solubility of (4-Methylphenyl) 2-ethoxybenzoate?

A3: Generally, pH adjustment is not an effective method for improving the solubility of neutral esters like (4-Methylphenyl) 2-ethoxybenzoate.[3] This technique is most effective for acidic or basic compounds that can be ionized to form more soluble salts. However, extreme pH values (highly acidic or alkaline) can lead to the hydrolysis of the ester bond, chemically degrading your compound.[4] Therefore, this approach should be used with caution and only after careful stability studies.

Q4: Are there any health and safety concerns I should be aware of when using solubility-enhancing excipients?

A4: Yes. While many commonly used excipients are generally regarded as safe, their concentrations must be carefully controlled. For instance, some surfactants can be cytotoxic at higher concentrations. Similarly, the use of organic cosolvents in cell-based assays should be minimized to avoid solvent-induced artifacts. Always consult the material safety data sheet (MSDS) for each excipient and consider its compatibility with your specific experimental system.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Compound does not dissolve in water at the desired concentration. | The compound's intrinsic aqueous solubility is very low. | 1. Decrease the target concentration: If experimentally feasible, work with a lower concentration of the compound. 2. Employ a solubility enhancement technique: Systematically try using cosolvents, cyclodextrins, or surfactants as detailed in the protocols below. |

| The solution is cloudy or hazy after adding the compound. | Formation of a fine precipitate or a colloidal suspension indicates that the solubility limit has been exceeded. | 1. Increase the amount of the solubilizing agent: If using a cosolvent, cyclodextrin, or surfactant, incrementally increase its concentration. 2. Apply gentle heating and sonication: This can help to break up aggregates and facilitate dissolution. Allow the solution to cool to room temperature to ensure the compound remains in solution. |

| The compound dissolves initially but precipitates over time. | The solution is supersaturated and thermodynamically unstable. This can be triggered by changes in temperature or the presence of nucleation sites. | 1. Prepare fresh solutions daily: Avoid long-term storage of aqueous solutions of poorly soluble compounds. 2. Filter the solution: Use a 0.22 µm syringe filter to remove any undissolved microparticles that could act as nucleation sites. 3. Increase the concentration of the solubilizing agent: A higher concentration of a cosolvent or cyclodextrin can help to stabilize the supersaturated state. |

| Inconsistent results in biological assays. | Poor solubility can lead to inaccurate and variable effective concentrations of the compound. Precipitation in the assay medium can also interfere with measurements. | 1. Visually inspect your assay plates/tubes for any signs of precipitation. 2. Validate your solubilization method: Before conducting your main experiment, perform a preliminary test to ensure the compound remains soluble in the final assay medium for the duration of the experiment. 3. Choose a solubilization method compatible with your assay: For example, in cell-based assays, use low concentrations of non-toxic cosolvents or cyclodextrins. |

Detailed Experimental Protocols

Protocol 1: Cosolvency Method

Cosolvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system, thereby increasing the solubility of nonpolar compounds.[5][6][7] Common cosolvents include dimethyl sulfoxide (DMSO), ethanol, propylene glycol, and polyethylene glycols (PEGs).[5][6]

Step-by-Step Methodology:

-

Prepare a high-concentration stock solution of (4-Methylphenyl) 2-ethoxybenzoate in a suitable water-miscible organic solvent (e.g., 100% DMSO or ethanol).

-

Determine the maximum tolerable concentration of the cosolvent in your experimental system. This is particularly crucial for cell-based assays, where organic solvents can be toxic. A common starting point is to ensure the final cosolvent concentration is below 1% (v/v), and often below 0.1%.

-

Serially dilute the stock solution into your aqueous medium while vortexing to ensure rapid mixing. This helps to avoid localized high concentrations that can lead to precipitation.

-